1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione
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Description
1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione is a useful research compound. Its molecular formula is C22H29N5O2 and its molecular weight is 395.507. The purity is usually 95%.
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Scientific Research Applications
Psychotropic Potential
Research has highlighted the development of 8-aminoalkyl derivatives of purine-2,6-dione, showcasing significant potential as 5-HT1A, 5-HT2A, and 5-HT7 receptor ligands. These compounds exhibit promising anxiolytic and antidepressant properties. The study conducted by Chłoń-Rzepa et al. (2013) demonstrated that selected derivatives produced notable antidepressant-like effects and exerted anxiolytic-like activity in animal models, suggesting their potential in treating psychiatric disorders Chłoń-Rzepa et al., 2013.
Analgesic Activity
Another investigation by Zygmunt et al. (2015) revealed that 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives exhibit significant analgesic and anti-inflammatory effects. These compounds were found to be more effective than acetylsalicylic acid in in vivo models, indicating their potential as new analgesic agents Zygmunt et al., 2015.
Molecular Interaction and Structural Studies
Research on the topology of interactions in pharmaceutically relevant polymorphs of methylxanthines, including derivatives similar in structure to 1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione, has provided insights into their therapeutic potential. Latosinska et al. (2014) conducted an experimental and computational study on caffeine and its metabolites, highlighting the significance of intra- and intermolecular interactions for their biological activity. This research underlines the importance of understanding molecular interactions for the design of compounds with specific pharmacological effects Latosinska et al., 2014.
Properties
IUPAC Name |
1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-7-(2-phenylethyl)purine-2,6-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O2/c1-16-9-12-26(13-10-16)15-18-23-20-19(21(28)25(3)22(29)24(20)2)27(18)14-11-17-7-5-4-6-8-17/h4-8,16H,9-15H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHAJKDGPZDQWOW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=NC3=C(N2CCC4=CC=CC=C4)C(=O)N(C(=O)N3C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.